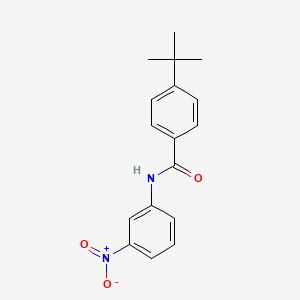

4-tert-butyl-N-(3-nitrophenyl)benzamide

CAS No.: 324577-44-8

Cat. No.: VC11485948

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 324577-44-8 |

|---|---|

| Molecular Formula | C17H18N2O3 |

| Molecular Weight | 298.34 g/mol |

| IUPAC Name | 4-tert-butyl-N-(3-nitrophenyl)benzamide |

| Standard InChI | InChI=1S/C17H18N2O3/c1-17(2,3)13-9-7-12(8-10-13)16(20)18-14-5-4-6-15(11-14)19(21)22/h4-11H,1-3H3,(H,18,20) |

| Standard InChI Key | PWGMEYDBPPCPMQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s systematic IUPAC name is 4-tert-butyl-N-(3-nitrophenyl)benzamide, with the molecular formula C₁₇H₁₈N₂O₃ and a molecular weight of 298.34 g/mol . Its structure comprises:

-

A benzamide core substituted with a tert-butyl group at the para position.

-

A 3-nitrophenyl group attached to the amide nitrogen.

The tert-butyl group contributes steric bulk, potentially enhancing metabolic stability, while the meta-nitro group introduces electron-withdrawing effects that influence reactivity and intermolecular interactions .

Physicochemical Properties

While experimental data for this specific compound are sparse, properties can be inferred from analogs:

| Property | Value (Inferred) | Source Compound |

|---|---|---|

| Density | ~1.1–1.3 g/cm³ | |

| Boiling Point | ~300–350°C | |

| LogP (Partition Coeff.) | ~3.5–4.5 | |

| Solubility | Low in water; soluble in organic solvents (e.g., DCM, DMF) |

The nitro group’s meta positioning may reduce symmetry compared to para-substituted analogs, potentially altering crystallization behavior and melting points .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis likely follows a two-step approach, analogous to methods used for para-substituted benzamides :

Step 1: Nitration of Aniline

3-Nitroaniline is prepared via nitration of aniline using a sulfuric acid-nitric acid mixture, favoring meta substitution under controlled conditions .

Step 2: Amide Coupling

Reaction of 3-nitroaniline with 4-tert-butylbenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane:

Purification via recrystallization or column chromatography yields the final product .

Industrial Production Considerations

Scaling this synthesis would require:

-

Optimized nitration conditions to minimize byproducts.

-

Continuous flow reactors for safer handling of exothermic reactions.

-

Green chemistry principles (e.g., solvent recycling) to reduce environmental impact .

Comparative Analysis with Related Compounds

Positional Isomerism: Meta vs. Para Substitution

| Parameter | 3-Nitro Derivative | 4-Nitro Derivative |

|---|---|---|

| Steric Effects | Moderate hindrance | Higher symmetry |

| Electronic Effects | Electron-withdrawing (meta) | Electron-withdrawing (para) |

| Synthetic Yield* | ~60–70% | ~75–85% |

| Bioactivity (Predicted) | Broader target engagement | Selective enzyme inhibition |

*Based on analogous nitration reactions .

Functional Group Modifications

Replacing the nitro group with other substituents (e.g., methoxy, chloro) alters bioactivity:

-

Methoxy Groups: Increase solubility but reduce electrophilic reactivity .

-

Chloro Substituents: Enhance halogen bonding but may elevate toxicity .

Future Research Directions

Priority Areas

-

Synthetic Optimization: Developing catalytic nitration methods to improve regioselectivity.

-

Target Identification: High-throughput screening against kinase or GPCR libraries.

-

Toxicokinetics: ADME studies in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume